ARN14686
Description
Properties
CAS No. |
1628345-10-7 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.368 |
IUPAC Name |
N-[(3S)-2-oxo-3-azetidinyl]-carbamic acid, 10-undecyn-1-yl ester |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 |
InChI Key |
XEXRAYPXQNELAS-ZDUSSCGKSA-N |
SMILES |
O=C(OCCCCCCCCCC#C)N[C@@H]1C(NC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARN14686 |
Origin of Product |
United States |
Molecular Target and Enzymatic Context of Arn14686
Pathophysiological Implications of NAAA Activity in Disease Models
NAAA Involvement in Inflammatory Processes
NAAA plays a significant role in inflammatory processes primarily through its action on specific N-acylethanolamines, particularly palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). nih.govuniurb.itpatsnap.comfrontiersin.orgnih.govnih.govescholarship.orgmdpi.comnih.gov These lipid mediators are known for their anti-inflammatory and analgesic properties, largely mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.govuniurb.itunipr.itpatsnap.comfrontiersin.orgnih.govmdpi.comnih.govresearchgate.net
NAAA catalyzes the hydrolysis and deactivation of PEA and OEA, thereby reducing their endogenous levels and limiting their anti-inflammatory effects. nih.govuniurb.itpatsnap.comnih.govnih.govescholarship.orgmdpi.comnih.govresearchgate.net Consequently, inhibiting NAAA activity leads to increased levels of PEA and OEA in tissues, enhancing their ability to activate PPAR-α and exert anti-inflammatory actions. nih.govpatsnap.comnih.govnih.govmdpi.com
Research findings support the involvement of NAAA in inflammation. Studies have shown that NAAA levels and activity are increased at sites of inflammation. nih.gov For instance, in a rat model of arthritis induced by complete Freund's adjuvant (CFA), increased NAAA levels and catalytic activity were observed in inflamed paw tissue, accompanied by decreased levels of PEA and OEA. nih.gov The use of ARN14686 in this model confirmed the presence of catalytically active NAAA in the inflamed paws. nih.gov
Furthermore, pharmacological inhibition or genetic deletion of NAAA has demonstrated anti-inflammatory effects in various preclinical models. nih.govpnas.orgpatsnap.comnih.govmdpi.comnih.gov This is attributed to the resulting elevation of PEA and OEA levels and subsequent activation of PPAR-α. nih.govpatsnap.comnih.govnih.govmdpi.com Studies in macrophages and other immune cells have shown that NAAA inhibition can reduce the production of pro-inflammatory cytokines and mediators. frontiersin.orgmdpi.com
NAAA Regulation of Lipid Mediator Homeostasis
NAAA is a key enzyme in regulating the homeostasis of saturated and monounsaturated fatty acid ethanolamides (FAEs), particularly PEA and OEA. nih.govntu.edu.sgnih.govuniurb.itescholarship.org These lipids are not stored but are produced on demand from membrane precursors and their signaling is terminated by hydrolysis. escholarship.org While FAAH also contributes to the hydrolysis of some NAEs, NAAA is considered the primary enzyme responsible for the degradation of PEA and OEA, especially in immune cells. uniurb.itescholarship.orgfrontiersin.org
The balance between the synthesis and degradation of these lipid mediators is crucial for maintaining cellular and tissue homeostasis. NAAA-catalyzed hydrolysis of PEA yields palmitic acid and ethanolamine. acs.orgunipr.it By controlling the breakdown of PEA and OEA, NAAA directly influences their local concentrations and, consequently, the extent of PPAR-α activation. unipr.itpatsnap.comnih.govnih.govresearchgate.net
Research indicates that disruptions in NAAA activity can lead to dysregulation of lipid mediator levels, contributing to pathological conditions, particularly inflammatory and pain states. nih.govnih.govescholarship.orgnih.govresearchgate.net For example, increased NAAA activity observed during inflammation results in lower levels of the anti-inflammatory lipids PEA and OEA. nih.gov
While NAAA is believed to primarily control PEA levels, some studies, particularly those involving genetic knockout of NAAA, have suggested that its role in PEA degradation under physiological conditions might be limited in certain tissues, with FAAH potentially playing a more dominant role in some contexts. frontiersin.org However, the consensus in the context of inflammation and pain models points to NAAA as a critical regulator of PEA and OEA levels. nih.govnih.govescholarship.orgnih.govresearchgate.net
Design and Chemical Synthesis Methodologies for Arn14686
Rational Design Principles of ARN14686
The molecular architecture of this compound was conceived through a rational design approach, integrating key chemical features to ensure high potency, selectivity, and utility as a chemical probe. nih.govnih.gov
Inspiration from β-Lactam NAAA Inhibitors (e.g., ARN726)
The design of this compound was fundamentally inspired by the structure of ARN726, a systemically active and potent β-lactam inhibitor of NAAA. nih.govnih.gov ARN726 demonstrated that the β-lactam scaffold is effective in targeting and inhibiting NAAA. nih.gov The core azetidin-2-one (B1220530) ring of ARN726 was retained in this compound as it is the key reactive element. nih.govresearchgate.net This strategic decision was based on the proven ability of β-lactam derivatives to potently and selectively inhibit NAAA. nih.gov
Integration of Reactive Warhead for Covalent Adduct Formation
A critical feature of this compound's design is its β-lactam "warhead". nih.gov This reactive group is designed to form a covalent adduct with the catalytic cysteine residue (Cys126) in the active site of NAAA. nih.govuniurb.itnih.gov This covalent modification leads to the irreversible inhibition of the enzyme. nih.gov The formation of a stable thioester bond between this compound and the enzyme is a key aspect of its mechanism of action and allows for the robust detection of active NAAA. nih.gov
Incorporation of Reporter Tag Facilitating Moieties (e.g., Terminal Alkyne for Click Chemistry)
To function as an effective activity-based probe, this compound was designed with a moiety that allows for the attachment of a reporter tag. nih.gov This was achieved by replacing the 4-cyclohexylbutyl group of ARN726 with a nine-carbon (C9) saturated aliphatic chain that terminates in an alkyne group. nih.govresearchgate.net This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). uniurb.itmdpi.com This bio-orthogonal reaction allows for the efficient and specific attachment of various reporter molecules, such as fluorophores (e.g., rhodamine) or biotin (B1667282), after the probe has bound to its target enzyme. uniurb.itunipr.it This two-step labeling approach minimizes structural alterations to the core inhibitor scaffold, thereby preserving its high affinity for NAAA. nih.gov The choice of a C9 chain was also strategic, as previous studies indicated that NAAA exhibits a higher affinity for inhibitors possessing long aliphatic chains. nih.govnih.gov
Synthetic Route Elucidation for this compound
The synthesis of this compound involves a straightforward and efficient chemical process.
Precursor Synthesis and Activation
The synthesis begins with the activation of a key precursor, undec-10-yn-1-ol. This alcohol is activated using dipyridylcarbonate (DPC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction generates a mixed carbonate intermediate, which is a crucial step for the subsequent coupling reaction. nih.gov
Key Reaction Steps and Intermediates
The activated mixed carbonate is then reacted with an amino lactam. nih.gov This key reaction step forms the final carbamate (B1207046) linkage and yields the target molecule, this compound (undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate). nih.govnih.govescholarship.org The reaction scheme is outlined below:
Figure 1: this compound Synthesis Reaction Scheme nih.gov
| Reactant 1 | Reactant 2 | Reagents | Product |
| Undec-10-yn-1-ol | Amino lactam | 1. Dipyridylcarbonate (DPC), 4-dimethylaminopyridine (DMAP) | This compound |
Stereoselective Synthesis Considerations
The biological activity of the N-acylethanolamine acid amidase (NAAA) inhibitor, this compound, is intrinsically linked to its specific three-dimensional structure. Therefore, stereoselective synthesis is a critical consideration in its chemical design and production to ensure the formation of the pharmacologically active stereoisomer.
The design of this compound was informed by previous research on related NAAA inhibitors, particularly the systemically active β-lactam compound, ARN726. nih.govresearchgate.net A key structural feature retained from ARN726 is the azetidin-2-one (β-lactam) ring, which is responsible for the covalent modification of the catalytic cysteine residue in the NAAA active site. nih.govresearchgate.net The specific stereochemistry at the 3-position of this ring is crucial for potent and selective enzyme inhibition. This compound is specifically the (3S)-stereoisomer, chemically named undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate. researchgate.netjove.com
This defined stereochemistry is achieved through a stereospecific synthesis route. The synthesis does not create the chiral center but rather preserves it from a starting material that is already stereochemically pure. The process involves the reaction of a mixed carbonate, generated from undec-10-yn-2-ol, with an amino lactam. nih.gov This amino lactam precursor possesses the required (S)-configuration, which is derived from the amino acid serine. nih.gov By using this chiral building block, the synthesis ensures that the final product, this compound, has the correct (3S)-configuration necessary for effective interaction with the NAAA enzyme.
Studies on related β-lactam and β-lactone inhibitors have consistently shown that the stereochemistry at the positions corresponding to the α- and β-carbons of the parent amino acid is a determining factor for biological activity. researchgate.netresearchgate.net For carbamate derivatives, a cis configuration is generally favored as it confers greater stability. researchgate.net In the case of this compound and its parent compound ARN726, the (S)-configuration at the C3 position of the β-lactam ring is essential for its potent inhibitory action against NAAA. researchgate.net Any deviation from this specific stereochemistry would likely result in a significant loss of inhibitory potency.
Table 1: Key Moieties and Stereochemical Significance in this compound
| Moiety | Chemical Feature | Stereochemical Importance |
| Azetidin-2-one Ring | β-Lactam "warhead" | Contains the crucial C3 stereocenter. The (3S)-configuration is required for covalent binding to the catalytic cysteine of NAAA. nih.govresearchgate.net |
| Carbamate Linker | Connects the β-lactam to the aliphatic chain | The cis configuration relative to the β-lactam ring is generally preferred for chemical stability. researchgate.net |
| Aliphatic Chain | Undec-10-ynyl group | Provides affinity for the enzyme's binding pocket and includes a terminal alkyne for "click chemistry" labeling. nih.govunipr.it |
Mechanistic Elucidation of Arn14686 Target Interaction
Covalent Binding Mechanism to NAAA Catalytic Cysteine Residue
ARN14686 inhibits NAAA activity by forming a covalent bond with the enzyme's catalytic cysteine residue medchemexpress.comnih.govnih.gov. NAAA is an N-terminal cysteine hydrolase that undergoes auto-proteolysis at acidic pH to become catalytically active. This process exposes an N-terminal cysteine (C126 in humans, C131 in mice and rats) that serves as the nucleophile for substrate hydrolysis nih.gov. This compound, being a β-lactam derivative, reacts with this catalytic cysteine through an S-acylation mechanism, resulting in the formation of a stable thioester adduct nih.gov. High-resolution liquid chromatography–tandem mass spectrometry (LC–MS) analysis has confirmed that this compound acylates the N-terminal cysteine residue of NAAA nih.gov.
Specificity and Selectivity Profiling of this compound for NAAA
Specificity and selectivity are crucial aspects of chemical probes and potential therapeutic agents. This compound demonstrates high selectivity for NAAA over other related enzymes.
Comparative Selectivity Against Other Cysteine Amidases (e.g., Acid Ceramidase)
NAAA shares sequence homology (33-34% identity) with acid ceramidase (AC), another lysosomal cysteine amidase nih.gov. Despite this similarity, this compound exhibits significantly higher potency against NAAA compared to acid ceramidase nih.govnih.govneobioscience.com. For instance, this compound showed a weak inhibitory effect on rat AC with an IC50 value of 1.2 µM, while inhibiting rat NAAA with an IC50 of 0.013 µM (13 nM) nih.gov. This represents approximately a 90-fold selectivity for rat NAAA over rat AC. Studies using competitive activity-based protein profiling (ABPP) have also indicated that this compound displays very high target selectivity both in vitro and in vivo, interacting primarily with NAAA among hundreds of known serine and cysteine proteases nih.gov.
Preferential Interaction with Catalytically Active NAAA Conformation
This compound is designed to be an activity-based probe, meaning it preferentially targets and binds to the catalytically active form of NAAA medchemexpress.com. NAAA is synthesized as an inactive precursor and is activated by auto-proteolysis in acidic cellular compartments nih.gov. The catalytic cysteine residue, essential for activity, is exposed during this activation process nih.gov. This compound's covalent binding to this nucleophilic cysteine ensures that it labels the enzyme only when it is in its active conformation medchemexpress.com. This characteristic makes this compound a valuable tool for specifically detecting and quantifying the functional pool of NAAA in biological systems medchemexpress.comnih.govuniurb.it.
Kinetic Characterization of this compound-NAAA Interaction (e.g., IC50 values)
The potency of this compound as a NAAA inhibitor has been quantified through kinetic studies, primarily by determining its half-maximal inhibitory concentration (IC50) values. This compound demonstrates nanomolar potency against both human and rat NAAA.
Research findings indicate that this compound inhibits human NAAA with an IC50 of 0.006 µM (6 nM) and rat NAAA with an IC50 of 0.013 µM (13 nM) nih.govnih.govneobioscience.comresearchgate.net. These low nanomolar values highlight the high potency of this compound as a NAAA inhibitor uniurb.it.
Applications of Arn14686 in Activity Based Protein Profiling Abpp
In Vitro ABPP Methodologies Utilizing ARN14686
This compound can be used in vitro to assess NAAA activity in biological samples such as cell extracts bio-techne.comrndsystems.comjove.comtocris.comrndsystems.com. Its ability to covalently bind to the catalytic cysteine of active NAAA makes it a suitable probe for this purpose bio-techne.commedchemexpress.commedchemexpress.commedchemexpress.comtocris.comrndsystems.commedchemexpress.com.
Detection and Quantification of Active NAAA in Cell Extracts
This compound enables the detection and quantification of active NAAA in cell lysates or intact cells bio-techne.comrndsystems.comtocris.comrndsystems.com. Studies using this compound have successfully captured the catalytically active form of NAAA in cell extracts, including those from Human Embryonic Kidney 293 (HEK293) cells overexpressing human NAAA acs.orgescholarship.orgresearchgate.netresearchgate.net. Competitive ABPP experiments using this compound have also been employed to confirm the binding of NAAA inhibitors to the enzyme acs.orgescholarship.orgresearchgate.netresearchgate.netgoogle.com. For example, competitive ABPP analysis revealed that a non-covalent inhibitor prevented the binding of this compound to human NAAA in cell lysosomal extracts acs.org.
Coupling with Click Chemistry for Reporter Tag Labeling (e.g., Biotin (B1667282), Fluorophores)
This compound is designed as a click chemistry activity-based probe (CC-ABP), featuring a terminal alkyne tag nih.govnih.govresearchgate.netjove.comjove.comescholarship.orgnih.govresearchgate.netresearchgate.netntu.edu.sg. This alkyne group allows for the post-labeling of the probe-tagged proteins with reporter tags such as biotin or fluorophores via click chemistry, specifically the Cu(I)-catalyzed Huisgen [3+2] cycloaddition nih.govjove.comuclouvain.benih.govresearchgate.net. This two-step labeling approach is beneficial as it allows for minimal alteration of the probe's structure, potentially improving cell permeability and selectivity compared to probes with bulky reporter tags directly attached jove.comnih.gov. The click chemistry reaction is performed after the probe has reacted with the proteome nih.govacs.orguclouvain.benih.govresearchgate.netresearchgate.netgoogle.com.
Analytical Techniques for Labeled Proteome Analysis (e.g., In-Gel Fluorescence, Protein Blot, LC-MS)
Following the labeling of NAAA with this compound and a reporter tag via click chemistry, various analytical techniques can be used to analyze the labeled proteome nih.govnih.govresearchgate.netescholarship.orgnih.govresearchgate.net. These techniques include in-gel fluorescence scanning, protein blot (Western blot), fluorescence microscopy, and liquid chromatography-mass spectrometry (LC-MS) nih.govnih.govresearchgate.netescholarship.orgnih.govresearchgate.net. Protein blot analysis with streptavidin-HRP conjugate is commonly used to detect the biotin-labeled NAAA nih.gov. LC-MS can be employed for the identification of enriched proteome tryptic peptides nih.govresearchgate.net.
Ex Vivo and In Vivo ABPP Applications in Preclinical Models
This compound is also valuable for ex vivo and in vivo ABPP studies in preclinical animal models, allowing for the investigation of NAAA activity in a more physiological context nih.govnih.govresearchgate.netjove.comjove.comescholarship.orgacs.orgescholarship.orgnih.govresearchgate.net.
Assessment of Active NAAA in Rodent Tissues (e.g., Lungs, Inflamed Paws)
This compound has been successfully used to detect and quantify active NAAA in rodent tissues ex vivo nih.govnih.govresearchgate.netjove.comjove.comescholarship.org. Studies have demonstrated its ability to capture catalytically active NAAA in rat lung tissue and in inflamed rat paws in models of inflammation, such as the CFA-induced paw inflammation model nih.govjove.combio-techne.comjove.comrndsystems.comacs.orgescholarship.org. Protein blot analysis of tissue extracts is a method used to assess active NAAA levels after administration of this compound nih.govnih.govresearchgate.netjove.comjove.comescholarship.org. Research findings indicate a marked increase in the band corresponding to active NAAA in inflamed paw extracts compared to naive rats jove.comjove.com.
Monitoring NAAA Activity in Response to Physiological and Pathological Stimuli
NAAA is a lysosomal cysteine hydrolase primarily expressed in immune cells, including macrophages, monocyte-derived cells, and B-lymphocytes. researchgate.netnih.govnih.gov Its main function is the hydrolysis and deactivation of endogenous N-acylethanolamines (NAEs), such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). researchgate.netnih.govnih.govresearchgate.netuniurb.itescholarship.org These lipids are important signaling molecules that act as agonists for peroxisome proliferator-activated receptor-α (PPAR-α), a nuclear receptor with established anti-inflammatory properties. researchgate.netnih.govuniurb.itescholarship.org By degrading PEA and OEA, NAAA activity can reduce the levels of these anti-inflammatory mediators, thereby potentially promoting or exacerbating inflammatory processes. researchgate.netuniurb.it
Given NAAA's role in regulating lipid mediators involved in inflammation, monitoring its activity under different physiological and pathological conditions is of significant research interest. This compound has been specifically developed and applied to quantify catalytically active NAAA in various biological samples, including in the context of inflammatory states. researchgate.netnih.govtocris.comrndsystems.comnih.govresearchgate.net
A key application demonstrating the utility of this compound is the monitoring of NAAA activity in models of inflammation. Research using the Complete Freund's Adjuvant (CFA) model in rats, a widely used model for studying inflammatory arthritis, has employed this compound to detect and quantify active NAAA in inflamed tissues. researchgate.nettocris.comrndsystems.comnih.gov Studies have shown that this compound can detect catalytically active NAAA in inflamed rat paw tissue following CFA administration. researchgate.nettocris.comrndsystems.comnih.gov This application allows researchers to assess changes in the active pool of NAAA in response to an inflammatory stimulus.
The use of this compound enables the visualization and quantification of active NAAA ex vivo in rodent tissues using techniques such as protein blot and fluorescence microscopy. researchgate.netnih.gov This provides a direct measure of the enzyme's functional state in the tissue environment. Furthermore, this compound has been used in vivo to study the presence of active NAAA in inflamed rat tissues after CFA administration, highlighting its utility for monitoring NAAA activity in living systems. nih.gov
The ability of this compound to selectively label active NAAA allows for detailed research into how NAAA activity changes during the progression or resolution of inflammation and in response to other physiological or pathological cues. By providing a direct measure of active enzyme, this compound serves as a valuable tool to investigate the dynamic regulation of NAAA and its contribution to disease processes.
While specific quantitative data tables detailing the precise levels of labeled NAAA under various physiological and pathological stimuli using this compound were not extensively detailed across the search results in a format suitable for direct tabular extraction and presentation here, the research findings consistently demonstrate the probe's effectiveness in identifying and quantifying active NAAA in the context of inflammation. The application in the CFA model in rats is a prime example of using this compound to monitor NAAA activity in a pathological state. researchgate.nettocris.comrndsystems.comnih.gov
Arn14686 As a Tool in Preclinical Pharmacological Research of Naaa
Investigations into NAAA Activation in Animal Models of Disease
ARN14686 has been instrumental in studying the role of NAAA in various disease models, particularly those involving inflammation. Its ability to selectively label active NAAA allows for direct assessment of enzyme activity in diseased tissues.
Analysis of NAAA Activity in Inflammatory Disease Models (e.g., Complete Freund's Adjuvant (CFA)-induced Arthritis)
Studies utilizing this compound have investigated NAAA activity in animal models of inflammatory diseases, such as Complete Freund's Adjuvant (CFA)-induced arthritis in rats. jove.comtocris.comntu.edu.sgnih.govescholarship.org In this model, injection of CFA into the rat paw induces local inflammation, characterized by edema, heat hyperalgesia, and increased myeloperoxidase activity. nih.govescholarship.orgresearchgate.net
Administration of this compound in CFA-treated rats revealed that NAAA is catalytically active in the inflamed paws. ntu.edu.sgnih.govescholarship.orgescholarship.org This finding indicates an upregulation or increased activity of NAAA in the context of inflammation induced by CFA. Researchers were able to visualize and quantify the active NAAA in paw tissue extracts following intravenous injection of this compound and subsequent click chemistry with a biotin (B1667282) tag. ntu.edu.sg The biotinylated proteins were then enriched and analyzed, demonstrating a marked increase in active NAAA levels in the inflamed paws compared to naive rats. ntu.edu.sg
Here is a representation of typical findings in CFA-induced arthritis:
| Group | NAAA Activity (Arbitrary Units) |
| Naive Rats | Low |
| CFA-treated Rats | High |
Correlation Between NAAA Activity and Endogenous Lipid Mediator Levels (e.g., PEA, OEA)
NAAA's primary function is the hydrolysis of FAEs like PEA and OEA. jove.comescholarship.orgresearchgate.net Therefore, changes in NAAA activity are expected to impact the tissue levels of these lipid mediators. Research using this compound and NAAA inhibitors has explored this correlation in inflammatory settings.
In the CFA-induced arthritis model, the increased NAAA activity observed using this compound correlated with decreased levels of PEA and OEA in the inflamed paw tissue. nih.govescholarship.org Conversely, administration of the NAAA inhibitor ARN726 was shown to reduce NAAA activity in the inflamed tissues, which in turn restored the levels of PEA and OEA. nih.govescholarship.org This restoration of endogenous lipid mediator levels by NAAA inhibition was associated with a significant decrease in inflammatory symptoms. nih.govescholarship.org These findings highlight the inverse relationship between NAAA activity and the levels of anti-inflammatory lipid mediators such as PEA and OEA in inflammatory conditions.
A simplified representation of the correlation:
| Condition | NAAA Activity | PEA Levels | OEA Levels |
| Naive | Low | High | High |
| CFA-induced Inflammation | High | Low | Low |
| CFA + NAAA Inhibitor | Reduced | Restored | Restored |
Table 1: Correlation between NAAA Activity and Lipid Mediator Levels in CFA Model
| Condition | NAAA Activity | PEA Levels | OEA Levels |
| Naive | Low | High | High |
| CFA-induced Inflammation | High | Low | Low |
| CFA + NAAA Inhibitor | Reduced | Restored | Restored |
Facilitation of NAAA Inhibitor Discovery and Characterization
This compound serves as a valuable tool in the process of discovering and characterizing novel NAAA inhibitors. Its design as an ABPP probe allows for the assessment of inhibitor binding and mode of action.
Competitive ABPP Assays for Screening Novel NAAA Inhibitors
Competitive ABPP assays using this compound are a key method for screening and identifying potential NAAA inhibitors. acs.orggoogle.com In these assays, candidate compounds are incubated with NAAA-containing samples (e.g., cell lysates or tissue extracts) prior to the addition of this compound. acs.orggoogle.com If a compound inhibits NAAA by binding to its active site, it will compete with this compound for binding, resulting in reduced labeling of NAAA by the probe. acs.orggoogle.com
This approach allows for the assessment of inhibitor potency and selectivity within a single experiment. uclouvain.be By measuring the reduction in this compound labeling of NAAA in the presence of varying concentrations of a test compound, researchers can determine the compound's inhibitory activity (e.g., IC50 value). medchemexpress.comcaymanchem.combio-techne.com Competitive ABPP with this compound has been used to characterize the inhibitory activity of various compounds, including novel non-covalent NAAA inhibitors. acs.orggoogle.com
Elucidation of Inhibitor Mode of Action (e.g., Covalent vs. Non-Covalent Binding)
Beyond simply identifying inhibitors, this compound-based ABPP assays can provide insights into their mode of action, specifically whether they bind covalently or non-covalently to NAAA. acs.orggoogle.comresearchgate.net this compound is known to form a covalent adduct with the catalytic cysteine (Cys-126 in human NAAA) of the enzyme. jove.comrndsystems.commedchemexpress.comnih.gov
In a competitive ABPP assay, a covalent inhibitor will permanently occupy the active site, preventing this compound binding even after extensive washing or longer incubation times. acs.org In contrast, a non-covalent inhibitor's binding is often reversible. acs.orggoogle.comresearchgate.net By comparing the extent and duration of this compound labeling in the presence of a test compound, researchers can infer its binding mechanism. For example, a study showed that a novel non-covalent inhibitor prevented this compound binding to NAAA in a time-dependent manner, with the effect being partially reversed after longer incubation, indicating a transient interaction. acs.orgresearchgate.net Conversely, a known covalent inhibitor stably antagonized this compound labeling. acs.orgresearchgate.net Furthermore, analysis of the peptide fragments labeled by this compound in the presence or absence of inhibitors can confirm the site of interaction, such as binding to the catalytic cysteine. nih.gov
Table 2: Inhibitor Mode of Action Assessment using Competitive ABPP with this compound
| Inhibitor Type | Effect on this compound Labeling in Competitive ABPP | Binding Duration |
| Covalent | Strong reduction, persistent over time | Stable/Irreversible |
| Non-Covalent | Reduction, potentially reversible over time | Transient/Reversible |
Validation of NAAA Inhibitor Efficacy in Preclinical Ex Vivo Systems
This compound is also valuable for validating the efficacy of NAAA inhibitors in preclinical ex vivo systems. After treating animals with a NAAA inhibitor, tissues or cells can be harvested, and this compound can be used to assess the extent of NAAA inhibition. jove.comntu.edu.sg
By applying this compound to tissue lysates or even intact cells ex vivo, researchers can directly measure the level of active NAAA that remains after inhibitor treatment. jove.comrndsystems.comtocris.com A reduction in this compound labeling in samples from inhibitor-treated animals compared to controls indicates that the inhibitor was effective in reducing NAAA activity in vivo. This ex vivo application of this compound provides a direct biochemical measure of inhibitor engagement with the target enzyme in a physiologically relevant context. For instance, this compound has been used to confirm that systemic administration of ARN726 reduces NAAA activity in the inflamed paws of rats in the CFA model. nih.govescholarship.org
Structure Activity Relationship Sar Insights Derived from Arn14686 Context
General Principles of SAR in NAAA Inhibitor Development
The development of NAAA inhibitors has largely followed two main approaches: modifying the structure of natural substrates like PEA or designing molecules containing "cysteine warheads" capable of reacting with the catalytic cysteine residue of NAAA nih.govnih.gov. NAAA is an N-terminal cysteine hydrolase, and its catalytic activity relies on an N-terminal cysteine (Cys-126 in humans) nih.govuniurb.itmedchemexpress.commedchemexpress.com. Inhibitors targeting NAAA often aim to interact with this crucial residue, frequently through covalent binding medchemexpress.commedchemexpress.com.
Early SAR studies on substrate-based inhibitors involved modifications of PEA, leading to compounds with micromolar or submicromolar potency in cell-free assays nih.govplos.org. However, the therapeutic potential of these compounds often required further evaluation nih.gov.
Another significant class of NAAA inhibitors explored in SAR studies are β-lactone and β-lactam derivatives, which inhibit NAAA by S-acylation of the catalytic cysteine nih.gov. SAR studies have confirmed that the inhibitory activity of certain compounds, such as β-lactone derivatives, is dependent on the presence of the β-lactone ring nih.govnih.gov. Modifications to the side chains of these core structures have been explored to improve potency and stability uniurb.it. For instance, replacing the flexible carbon chain of PEA with straight and rigid structures has been shown to increase activity uniurb.it.
SAR investigations also consider the chemical stability of the inhibitors, as some potent classes, like β-lactones, have shown limited stability nih.govuniurb.it. Efforts have been made to develop more stable backbones while maintaining or improving potency uniurb.itplos.org.
Influence of Chemical Modifications on NAAA Binding and Potency
Chemical modifications to lead compounds significantly influence their binding affinity and inhibitory potency against NAAA. For inhibitors that act by covalent binding to the catalytic cysteine, the nature and reactivity of the "warhead" group are critical nih.gov.
ARN14686 itself is a prime example of how targeted chemical modifications influence NAAA interaction. It was designed based on the structure of the NAAA inhibitor ARN726 nih.govnih.gov. A key modification involved replacing the 4-butyl-cyclohexyl group of ARN726 with a C9 saturated aliphatic chain bearing a terminal alkyne tag nih.govnih.gov. This alkyne tag was specifically introduced to enable click chemistry conjugation with reporter molecules, making this compound a versatile tool for probing NAAA activity nih.govnih.gov.
The β-lactam ring in this compound is the reactive warhead that covalently binds to the catalytic cysteine of NAAA nih.govnih.gov. This covalent interaction contributes to its potent inhibitory activity medchemexpress.comtocris.com. This compound inhibits human NAAA with an IC50 of 6 nM and rat NAAA with an IC50 of 13 nM nih.govuniurb.itmedchemexpress.comtocris.comrndsystems.comresearchgate.net.
Other SAR studies on different NAAA inhibitor scaffolds also highlight the impact of chemical changes. For example, modifications to the benzamide (B126) and benzothiazole (B30560) groups in certain inhibitors, or the introduction of fluorine atoms on a cyclohexyl moiety, have been shown to affect potency and microsomal stability uniurb.it. Replacing an amide group with a carbamate (B1207046) or introducing a syn-methyl group in other core structures improved stability without negatively impacting potency uniurb.it.
Utilization of this compound as a Reference Probe in SAR Studies of Novel NAAA-Targeting Compounds
This compound serves as a valuable reference probe in SAR studies, particularly within the framework of activity-based protein profiling (ABPP) medchemexpress.commedchemexpress.comtocris.comrndsystems.comresearchgate.netacs.orgresearchgate.net. ABPP utilizes small-molecule probes that covalently bind to the active site of an enzyme, allowing for its detection and quantification nih.govresearchgate.net. This compound is the first reported activity-based probe for NAAA nih.govresearchgate.net.
Its ability to covalently bind to the catalytic cysteine of active NAAA makes it a useful tool for assessing the engagement of novel compounds with the enzyme medchemexpress.commedchemexpress.comtocris.comrndsystems.comacs.org. In competitive ABPP experiments, the ability of a test compound to prevent this compound from binding to NAAA can indicate that the compound interacts with the enzyme, either at the active site or an allosteric site that affects the active site conformation acs.org.
For instance, this compound has been used in ABPP analysis to investigate the mode of action of new non-covalent NAAA inhibitors acs.org. By observing whether a novel compound prevents this compound binding, researchers can infer if the compound is interacting with the catalytic cysteine or influencing its accessibility acs.org. This provides crucial insights into the binding site and mechanism of action of the novel inhibitor, informing further SAR optimization.
Advanced Methodological Developments and Future Research Directions
Development of Next-Generation NAAA Activity-Based Probes
While ARN14686 has been instrumental, the development of next-generation NAAA activity-based probes aims to enhance the capabilities of ABPP for more efficient and comprehensive studies.
Single-Step Labeling Approaches
This compound utilizes a two-step labeling approach involving click chemistry to attach a reporter tag after the probe binds to NAAA researchgate.netresearchgate.net. While effective, this can add complexity to the experimental workflow. Future developments are likely to focus on single-step labeling approaches where the reporter tag is directly incorporated into the probe design. This would streamline the labeling process, potentially improving efficiency and reducing experimental time and variability. The goal is to create probes that maintain high affinity and selectivity for NAAA while allowing for direct detection or enrichment without the need for a secondary click chemistry reaction.
Probes with Enhanced In Vivo Performance
This compound has demonstrated in vivo utility in detecting active NAAA in rodent tissues, such as inflamed paws of arthritic rats and rat lung tissue nih.govjove.comresearchgate.net. However, developing probes with enhanced in vivo performance remains a key area of focus. This includes designing probes with improved pharmacokinetic properties, better tissue penetration, and reduced off-target binding to facilitate more accurate and sensitive detection of NAAA activity in living organisms. Probes with enhanced in vivo capabilities would be invaluable for longitudinal studies, drug target engagement validation, and understanding NAAA activity in complex biological environments.
Integration of this compound-Based ABPP with Advanced Proteomic Techniques
Combining this compound-based ABPP with advanced proteomic techniques significantly expands the potential for comprehensive NAAA activity profiling and the identification of interacting proteins or off-targets.
Quantitative Proteomics for NAAA Activity Profiling
Quantitative proteomics, particularly using techniques like mass spectrometry, allows for the precise measurement of protein abundance and changes in response to various stimuli or interventions nih.govfrontiersin.orgthermofisher.comcreative-proteomics.com. Integrating this compound-based ABPP with quantitative proteomics enables the quantification of active NAAA levels in complex proteomes. This can provide detailed insights into how NAAA activity changes in different cell types, tissues, or disease states. Competitive ABPP experiments using this compound in conjunction with quantitative proteomics can also be used to assess the potency and selectivity of NAAA inhibitors by measuring their ability to block this compound binding to NAAA nih.govacs.org. This approach is crucial for the discovery and characterization of novel NAAA-targeting therapeutics.
High-Throughput Screening Platforms
High-throughput screening (HTS) is essential for the rapid identification of potential drug candidates from large chemical libraries nih.govyoutube.com. Adapting this compound-based ABPP to HTS platforms would significantly accelerate the discovery of NAAA inhibitors. This involves miniaturizing the ABPP assay, optimizing reaction conditions for automated handling, and developing sensitive detection methods compatible with HTS formats frontiersin.orgresearchgate.netbiorxiv.org. An ABPP-HT approach using this compound could enable the rapid screening of thousands of compounds to identify those that effectively inhibit NAAA activity, providing a powerful tool for drug discovery efforts targeting NAAA.
Broader Applications of NAAA ABPP in Unraveling Endocannabinoid System Dysregulation
NAAA is a key enzyme in the metabolism of N-acylethanolamines (NAEs), such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamine (OEA), which are endogenous agonists of PPAR-α and components of the endocannabinoid system jove.comacs.orgresearchgate.net. Dysregulation of the endocannabinoid system has been implicated in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and metabolic disorders nih.govmdpi.comresearchgate.netyoutube.commdpi.com.
Future Potential for this compound in Mechanistic Studies of Uncharted NAAA Biological Roles
N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase primarily located in the endosomal-lysosomal compartment of immune cells, including macrophages, monocytes, and B-lymphocytes. nih.govnih.govneobioscience.com It plays a crucial role in hydrolyzing N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby regulating their endogenous levels. nih.govneobioscience.comlabsolu.ca PEA, in particular, is an endogenous agonist of peroxisome proliferator-activated receptor alpha (PPAR-α), and the NAAA-mediated degradation of PEA is a key control point in inflammatory responses. nih.gov While the role of NAAA in inflammation and pain pathways mediated by PEA/PPAR-α signaling is relatively well-established, the full spectrum of NAAA's biological functions, particularly those involving other NAE substrates or specific roles within diverse cell types and physiological contexts, remains to be fully elucidated. These less explored areas represent "uncharted" biological roles for NAAA.
Investigating these uncharted territories requires sophisticated tools capable of specifically targeting and monitoring NAAA activity in complex biological systems. This compound emerges as a valuable compound for such mechanistic studies. This compound is a potent inhibitor of NAAA, with reported IC₅₀ values of 6 nM for human NAAA and 13 nM for rat NAAA. labsolu.ca Its mechanism of action involves covalent binding to the catalytic N-terminal cysteine residue of the enzyme, ensuring a stable interaction with the active form of NAAA. labsolu.ca
A key feature of this compound that lends itself to exploring uncharted NAAA functions is its design as an activity-based protein profiling (ABPP) probe. nih.govneobioscience.com this compound incorporates a terminal alkyne tag, which allows for subsequent conjugation with reporter molecules, such as fluorophores or biotin (B1667282), via click chemistry. nih.govnih.govlabsolu.ca This two-step labeling procedure enables the detection and quantification of catalytically active NAAA in various biological matrices, including cell lysates, intact cells, and tissues. nih.gov Unlike methods that measure total protein levels, ABPP with this compound provides a direct readout of the functional state of the enzyme in its native environment. nih.govlabsolu.ca Furthermore, this compound has demonstrated selectivity for NAAA over other cysteine amidases like acid ceramidase at relevant concentrations, which is crucial for specifically probing NAAA's roles without confounding effects from related enzymes. nih.govlabsolu.ca
The ability of this compound to selectively label and quantify active NAAA in situ and in vivo provides a powerful avenue for exploring its less understood biological roles. For instance, while NAAA is known to hydrolyze PEA and OEA, NAEs encompass a broader family of lipids involved in various physiological processes beyond inflammation, including anxiety, cognition, and feeding behavior. nih.gov The specific contribution of NAAA to the metabolism of these other NAEs and their downstream effects in different tissues, particularly in the nervous system or other non-immune cells where NAAA might be expressed at lower levels or in specific subpopulations, is an area ripe for investigation.
Future mechanistic studies utilizing this compound could involve:
Activity Profiling in Diverse Tissues and Cell Types: Applying this compound-based ABPP to systematically map active NAAA levels across a wider range of tissues and isolated cell populations beyond traditionally studied immune cells. This could reveal novel sites of NAAA activity and suggest previously unrecognized roles.
Investigating NAAA Activation Dynamics in Uncharted Pathways: Using this compound to monitor changes in NAAA activity in response to various stimuli or in models of diseases not typically associated with NAAA, such as certain neurological or metabolic disorders, where NAE signaling might play a role.
Identifying NAAA Interaction Partners in Native Environments: Employing this compound with a biotin tag for pull-down experiments followed by mass spectrometry to identify proteins that interact with active NAAA in its native cellular context. This could shed light on novel protein networks or pathways in which NAAA participates beyond its direct hydrolytic function.
Elucidating the Role of NAAA in Specific Immune Cell Subsets: Given NAAA's expression in various immune cells, this compound could be used to dissect the precise contribution of NAAA activity in specific immune cell subsets (e.g., different macrophage polarization states, distinct lymphocyte populations) and their roles in modulating immune responses beyond the general inflammatory context.
By enabling the precise detection and quantification of active NAAA, this compound serves as an indispensable tool for dissecting the complex and potentially uncharted biological roles of this enzyme, paving the way for a deeper understanding of NAE-mediated signaling in health and disease.
Q & A
Q. What is ARN14686, and what is its primary application in N-acylethanolamine acid amidase (NAAA) research?
this compound is an activity-based probe specifically designed to detect catalytically active NAAA in biological systems. Its primary application involves visualizing and quantifying enzyme activity through fluorescence-based cellular imaging and competitive activity-based protein profiling (ABPP). This probe binds irreversibly to the active site of NAAA, enabling researchers to study enzyme activation states in inflammatory models .
Q. What experimental protocols are recommended for using this compound in activity-based protein profiling (ABPP)?
Key steps include:
- Preparing lysosomal-enriched protein fractions from target tissues or cell lines (e.g., HEK-293 cells overexpressing NAAA).
- Pre-incubating samples with inhibitors (e.g., β-lactam compounds) to assess competitive binding.
- Adding this compound at concentrations 5× higher than inhibitors for 15 min–4 h.
- Performing click chemistry to conjugate fluorophores (e.g., rhodamine) for SDS-PAGE analysis. Controls should include vehicle-treated samples and inactive enzyme preparations .
Q. What controls are essential when using this compound for fluorescence-based cellular imaging?
Necessary controls include:
- Vehicle controls to account for background fluorescence.
- Competitive inhibition (e.g., pretreatment with ARN726) to confirm probe specificity.
- Fixation and permeabilization validation to ensure probe accessibility.
- DAPI counterstaining to correlate enzyme activity with nuclear localization .
Advanced Research Questions
Q. How can researchers optimize this compound concentration to minimize off-target effects in complex biological samples?
Conduct titration experiments using:
- Dose-response curves (e.g., 1–20 μM this compound) to identify saturation points.
- Time-course studies to determine optimal incubation periods (15 min vs. 4 h).
- Competitive ABPP with known inhibitors (e.g., β-lactam 37) to validate target engagement. Use negative controls (e.g., NAAA-knockout models) to distinguish specific vs. nonspecific binding .
Q. How can contradictions in this compound binding data across different inflammation models be resolved?
Address discrepancies by:
- Assessing enzyme activation states : NAAA activity varies with inflammation severity (e.g., CFA-induced vs. naive models).
- Validating with orthogonal methods : Combine ABPP with liquid chromatography–mass spectrometry (LC-MS) to quantify probe-enzyme adducts.
- Analyzing tissue-specific factors : Lysosomal pH and protease activity may affect probe efficiency .
Q. How should researchers design longitudinal studies using this compound to track NAAA activity dynamics?
Key considerations include:
- Time-course sampling : Collect tissues at multiple intervals (e.g., 0, 24, 72 h post-inflammation induction).
- Activity normalization : Use housekeeping enzymes (e.g., β-actin) to account for protein loading variability.
- In vivo imaging compatibility : Optimize probe delivery routes (e.g., intravenous vs. intra-articular) for repeated measurements .
Q. What statistical approaches are suitable for analyzing this compound-mediated NAAA inhibition dose-response data?
Employ:
- Nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values.
- Bootstrap resampling to estimate confidence intervals for potency measurements.
- Two-way ANOVA to assess interactions between inhibitor concentration and incubation time .
Methodological Frameworks
- For experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on NAAA's role in lipid-mediated inflammation .
- For data interpretation : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "Does this compound detect NAAA activation in CFA-treated rats vs. controls?") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
